1-(5-Chloro-2-mercaptophenyl)propan-2-one
Description
1-(5-Chloro-2-mercaptophenyl)propan-2-one is a ketone derivative featuring a chloro-substituted aromatic ring with a mercapto (-SH) functional group at the 2-position. Synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, it is isolated as a white solid in 72% yield . Spectroscopic data (¹H NMR, ¹³C NMR) align with previously reported methods, confirming its structural integrity . The presence of both chloro and mercapto groups enhances its reactivity, making it a candidate for applications in corrosion inhibition, pharmaceutical intermediates, and coordination chemistry.
Properties
Molecular Formula |
C9H9ClOS |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(5-chloro-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4H2,1H3 |
InChI Key |
RTYHNMBWZZSSDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Cl)S |
Origin of Product |
United States |
Preparation Methods
Chlorination and Mercapto Group Introduction
The key step in preparing the compound is the selective chlorination of the aromatic ring at the 5-position and introduction or retention of the mercapto group at the 2-position. This can be achieved by starting from a 2-mercaptophenyl precursor, followed by regioselective chlorination.
- Chlorination Reaction: Chlorination typically involves using chlorine gas or chlorinating agents such as N-chlorosuccinimide under controlled temperature and solvent conditions to avoid over-chlorination or unwanted side reactions.
- Mercapto Group Stability: The mercapto group is sensitive to oxidation; hence, reactions are often conducted under inert atmosphere (e.g., nitrogen or argon) and with antioxidants or reducing agents to maintain thiol integrity.
Attachment of Propan-2-one Side Chain
The propan-2-one moiety is introduced via acylation or alkylation reactions:
- Friedel-Crafts Acylation: Using propanoyl chloride (CH3COCH2Cl) or related acyl chlorides in the presence of Lewis acids (e.g., aluminum chloride) can introduce the ketone side chain onto the aromatic ring.
- Halogenated Propanone Derivatives: Alternatively, halogenated propan-2-one derivatives (e.g., 1-chloropropan-2-one) can be used to alkylate the mercaptophenyl intermediate, forming the desired product.
Example Synthesis from Related Compound
According to Vulcan Chemicals, the synthesis of 1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one involves chlorination reactions with careful control over temperature, solvent, and reaction time to optimize yield and purity. This method is adaptable to the 5-chloro isomer by selecting appropriate starting materials and reaction conditions to favor substitution at the 5-position rather than the 3-position on the phenyl ring.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Chlorination agent | Chlorine gas, N-chlorosuccinimide | Controlled addition to avoid overreaction |
| Solvent | Dichloromethane, chloroform, or acetonitrile | Solvent choice affects regioselectivity |
| Temperature | 0 to 25 °C | Lower temperatures favor selectivity |
| Atmosphere | Inert gas (nitrogen or argon) | Prevents mercapto oxidation |
| Reaction time | 1 to 4 hours | Monitored to avoid side reactions |
Analytical Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the aromatic substitution pattern and side chain attachment.
- Infrared Spectroscopy (IR): Identification of mercapto group (S-H stretch ~2550-2600 cm^-1) and ketone carbonyl (~1700 cm^-1).
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~207 g/mol for C9H9ClOS).
- Elemental Analysis: Confirms chlorine and sulfur content consistent with the molecular formula.
Comparative Data Table of Related Compounds Preparation
Research Discoveries and Notes
- The mercapto group’s reactivity requires mild conditions to avoid oxidation to disulfides.
- Halogen substituents on the aromatic ring influence the regioselectivity of electrophilic substitution reactions.
- The presence of both chloro and mercapto groups can facilitate further functionalization, useful in drug development.
- Control of reaction parameters such as solvent polarity and temperature is critical to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-(5-Chloro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(5-Chloro-2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chlorine atom and carbonyl group can also participate in interactions with biological molecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s reactivity and properties are influenced by substituents on the phenyl ring and the propan-2-one backbone. Below is a comparative analysis with key analogues:
Corrosion Inhibition Efficiency
- Target Compound : Predicted high efficiency due to strong thiol-metal interactions, though experimental data are lacking.
- Imine/Hydrazone Analogues : Demonstrated 88.3–91.3% efficiency in 1.0 M HCl, attributed to planar adsorption on mild steel .
- Methoxy Derivatives : Lower inhibition expected due to weaker electron donation compared to -SH .
Biological Activity
1-(5-Chloro-2-mercaptophenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a chloromethyl group and a mercapto group attached to a phenyl ring. This compound has been investigated for various biological activities, including antibacterial, anticancer, and enzyme modulation effects.
- Molecular Formula : C₉H₈ClOS
- Molecular Weight : 214.71 g/mol
- Structure : The presence of both chloromethyl and mercapto functional groups allows for diverse chemical interactions, particularly with nucleophilic sites on proteins.
1. Antibacterial Activity
Research has shown that this compound exhibits antibacterial properties against several pathogens. In studies, it was found to inhibit the growth of:
- Enterococcus faecalis
- Pseudomonas aeruginosa
- Salmonella typhi
- Klebsiella pneumoniae
The minimum inhibitory concentration (MIC) values ranged between 40 to 50 µg/mL, demonstrating comparable effectiveness to standard antibiotics like ceftriaxone .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it can induce apoptosis in cancer cell lines, with IC₅₀ values ranging from 3 to 20 µM depending on the specific cancer type targeted. Notably:
- It showed significant efficacy against breast cancer cell lines (MCF-7), where treated cells exhibited altered morphology and reduced viability as the concentration increased .
3. Enzyme Modulation
The mercapto group in the compound facilitates covalent bonding with proteins, allowing it to modulate enzyme activities effectively. This characteristic makes it a candidate for developing inhibitors targeting specific enzymes involved in disease pathways.
Study 1: Antibacterial Efficacy
In a comparative study, this compound was tested against various bacterial strains. The results indicated that it produced inhibition zones ranging from 19 mm to 30 mm, confirming its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Enterococcus faecalis | 29 |
| Pseudomonas aeruginosa | 24 |
| Salmonella typhi | 30 |
| Klebsiella pneumoniae | 19 |
Study 2: Anticancer Activity
A study involving MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound led to significant changes in cell viability and apoptosis rates.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 1 |
| 5 | 80 | 10 |
| 10 | 50 | 30 |
| 20 | 20 | 60 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Chloro-2-mercaptophenyl)propan-2-one, and how can disulfide byproduct formation be mitigated?
- Methodological Answer : A common approach involves condensation of 5-chloro-2-mercaptobenzaldehyde with acetone derivatives under basic conditions. For example, chalcone intermediates can be oxidized using hydrogen peroxide (H₂O₂) in ethanol with NaOH to form epoxide derivatives, as seen in analogous syntheses . To suppress disulfide formation (due to thiol oxidation), inert atmospheres (N₂/Ar) and antioxidants like ascorbic acid are recommended. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing the mercapto (-SH) group in this compound?
- Methodological Answer :
- NMR : The thiol proton (-SH) appears as a broad singlet at δ ~1.5–3.5 ppm in -NMR (DMSO-d₆). However, deuterated solvents may exchange with -SH, obscuring the signal. Using non-deuterated solvents or low-temperature NMR can improve detection .
- IR Spectroscopy : The S-H stretch is observed at 2550–2600 cm⁻¹, though weak. Confirmatory analysis via Raman spectroscopy (stronger S-H signal) or Ellman’s assay (quantitative thiol detection) is advised .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the thiol group in further derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron density and nucleophilic character of the -SH group. Studies on analogous compounds, such as 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, show that substituents like chloro and trifluoromethyl groups influence reactivity via inductive effects . Molecular docking may also predict binding affinities for biological targets. Tools like Gaussian or ORCA are recommended for such analyses .
Q. How can contradictory NMR data from synthesized batches be resolved?
- Methodological Answer : Contradictions may arise from tautomerism, solvent effects, or impurities. For example:
- Tautomerism : The thiol group may exist as -SH or oxidize to -S-S- bridges. Use -NMR to confirm carbonyl (C=O) integrity (δ ~200–220 ppm) .
- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃. DMSO stabilizes thiolate anions, altering chemical shifts.
- Impurities : Employ preparative HPLC or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure fractions .
Q. What crystallographic strategies are suitable for resolving the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. For crystals prone to oxidation, flash-cooling under liquid N₂ and data collection at 100 K are recommended. The chloro and mercapto substituents contribute to heavy-atom effects, aiding phasing. Compare with structurally related compounds, such as 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one, to validate bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
